Cas no 1179211-42-7 (N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine)

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, 1-methyl-N-(1-propylbutyl)-
-
- インチ: 1S/C11H21N3/c1-4-6-10(7-5-2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13)
- InChIKey: KGLJOTVBAZPZAK-UHFFFAOYSA-N
- SMILES: N(C1C=CN(C)N=1)C(CCC)CCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 144
- XLogP3: 3.1
- トポロジー分子極性表面積: 29.8
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167191-0.05g |
N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 0.05g |
$624.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-50mg |
n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |
1179211-42-7 | 95% | 50mg |
¥14601.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-500mg |
n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |
1179211-42-7 | 95% | 500mg |
¥17962.00 | 2024-08-09 | |
Enamine | EN300-167191-0.25g |
N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-167191-2.5g |
N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 2.5g |
$1454.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996690-1g |
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00996690-5g |
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 95% | 5g |
¥8477.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371781-100mg |
n-(Heptan-4-yl)-1-methyl-1h-pyrazol-3-amine |
1179211-42-7 | 95% | 100mg |
¥14100.00 | 2024-08-09 | |
Enamine | EN300-167191-0.1g |
N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-167191-5.0g |
N-(heptan-4-yl)-1-methyl-1H-pyrazol-3-amine |
1179211-42-7 | 5g |
$2152.0 | 2023-06-08 |
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amineに関する追加情報
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine: A Comprehensive Overview
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine (CAS No. 1179211-42-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole scaffold and alkyl substituents, exhibits a range of biological activities that make it a valuable candidate for drug development. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine.
Chemical Structure and Synthesis
The chemical structure of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine is defined by its pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound also features a heptan-4-yl group and a methyl group attached to the pyrazole ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an attractive target for synthetic chemists.
The synthesis of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine can be achieved through various methods, including the reaction of 3-amino-pyrazole with heptanoyl chloride followed by reduction. Another approach involves the coupling of 3-amino-pyrazole with heptanoyl chloride in the presence of a base, followed by reductive amination. These synthetic routes have been optimized to yield high purity and yield, making them suitable for large-scale production.
Biological Properties and Mechanisms of Action
N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to modulate the activity of key enzymes involved in pain signaling pathways.
One of the key mechanisms by which N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine exerts its biological effects is through its interaction with G-protein coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, including pain perception and inflammation. By binding to specific GPCRs, N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine can modulate intracellular signaling cascades, leading to reduced inflammation and pain.
Clinical Applications and Potential Therapeutic Uses
The promising biological properties of N-(Heptan-4-y\-l)-1-methyl\-1H\-pyrazol\-3\-amine have led to its evaluation in various preclinical and clinical studies. Initial studies have shown that this compound is effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. These findings suggest that N-(Heptan\-4\-yl)\--1\-methyl\-1H\-pyrazol\-3\-amine could be a valuable therapeutic agent for treating chronic inflammatory conditions and pain disorders.
In addition to its anti-inflammatory and analgesic properties, recent research has also explored the potential of N-(Heptan\-4\-yl)\--1\-methyl\-1H\-pyrazol\-3\-amine as an anticonvulsant agent. Studies have demonstrated that this compound can effectively reduce seizure activity in rodent models of epilepsy. The mechanism behind this effect is thought to involve modulation of ion channels and neurotransmitter systems involved in seizure activity.
Current Research Trends and Future Directions
The ongoing research on N-(Heptan\-4-y\l)\--1-meth\yl\--1H-pyr\azol\--3-am\ine is focused on further elucidating its mechanisms of action and optimizing its pharmacological properties. One area of interest is the development of prodrugs or analogs that can enhance the bioavailability and efficacy of this compound. Researchers are also investigating the potential synergistic effects of combining N-(Hepta\n-\4-y\l)\--1-me\thyl-\--1H-\pyra\zol-\--3-a\mine with other therapeutic agents to achieve better treatment outcomes.
In conclusion, N-(Hepta\n-\4-y\l)\--1-me\thyl-\--1H-\pyra\zol-\--3-a\mine (CAS No. 1179211-\--42-\--7) represents a promising compound with a wide range of biological activities. Its unique chemical structure and diverse biological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds significant potential for addressing unmet medical needs in areas such as inflammation, pain management, and epilepsy.
1179211-42-7 (N-(Heptan-4-yl)-1-methyl-1H-pyrazol-3-amine) Related Products
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 32823-06-6(Aluminum Metaphosphate)
- 1807126-18-6(3-(Difluoromethyl)-6-hydroxy-2-methoxy-4-(trifluoromethyl)pyridine)
- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)
- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)
- 2870642-18-3(2-Benzofuranpropanoic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]- )
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)




